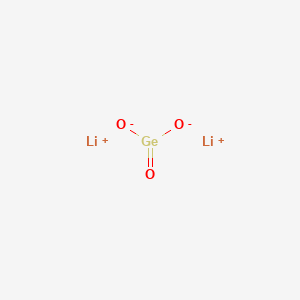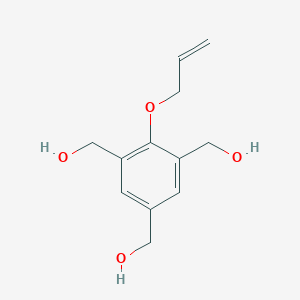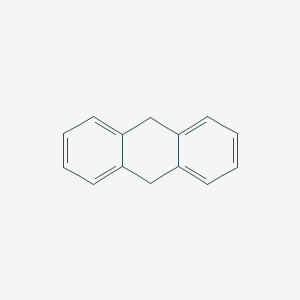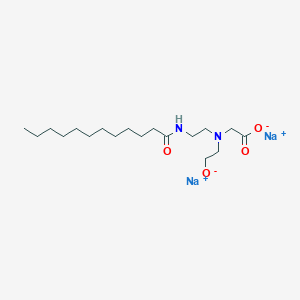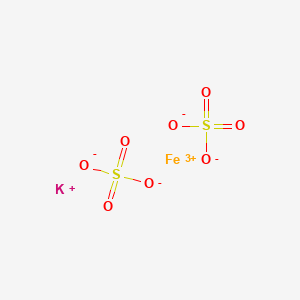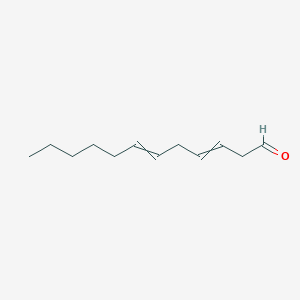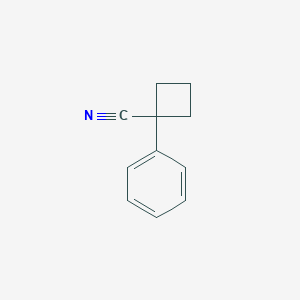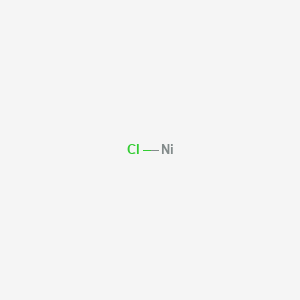
Chloronickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloronickel is a chemical compound that is widely used in scientific research. It is a nickel-containing compound that is used as a catalyst in various chemical reactions. Chloronickel is also used in the synthesis of various organic compounds, and it has been found to have many interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of chloronickel is not fully understood. However, it is believed that chloronickel acts by binding to the active site of enzymes, thereby inhibiting their activity. Chloronickel has also been found to interact with DNA, leading to the inhibition of DNA synthesis.
Efectos Bioquímicos Y Fisiológicos
Chloronickel has many interesting biochemical and physiological effects. It has been found to have antioxidant properties and is used as an antioxidant in various food products. Chloronickel has also been found to have anti-inflammatory properties and is used as an anti-inflammatory agent in various diseases such as arthritis. Additionally, chloronickel has been found to have neuroprotective properties and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using chloronickel in lab experiments is its low cost and wide availability. Chloronickel is also relatively easy to synthesize and purify. However, one of the limitations of using chloronickel is its toxicity. Chloronickel has been found to be toxic to various organisms, including humans. Therefore, caution must be taken when handling chloronickel in lab experiments.
Direcciones Futuras
There are many future directions for research on chloronickel. One area of research is the development of new synthesis methods for chloronickel. Another area of research is the investigation of the mechanism of action of chloronickel. Additionally, the potential use of chloronickel in the treatment of various diseases such as neurodegenerative diseases and cancer is an interesting area of research.
Conclusion:
In conclusion, chloronickel is a chemical compound that has many scientific research applications. It is used as a catalyst in various chemical reactions, has antimicrobial properties, and has many interesting biochemical and physiological effects. Chloronickel has advantages and limitations for lab experiments, and there are many future directions for research on chloronickel. Overall, chloronickel is an important compound in scientific research and has many potential applications in various fields.
Métodos De Síntesis
Chloronickel can be synthesized using various methods. One of the most common methods is the reaction between nickel chloride and sodium chloride. The reaction takes place in the presence of a reducing agent such as hydrogen gas. The resulting product is chloronickel, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Chloronickel has many scientific research applications. It is used as a catalyst in various chemical reactions such as the synthesis of organic compounds. Chloronickel has also been found to have antimicrobial properties and is used as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Chloronickel is also used in the production of nickel nanoparticles, which have various applications in nanotechnology.
Propiedades
Número CAS |
13931-83-4 |
|---|---|
Nombre del producto |
Chloronickel |
Fórmula molecular |
ClNi |
Peso molecular |
94.14 g/mol |
Nombre IUPAC |
chloronickel |
InChI |
InChI=1S/ClH.Ni/h1H;/q;+1/p-1 |
Clave InChI |
GGVOVPORYPQPCE-UHFFFAOYSA-M |
SMILES |
Cl[Ni] |
SMILES canónico |
Cl[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



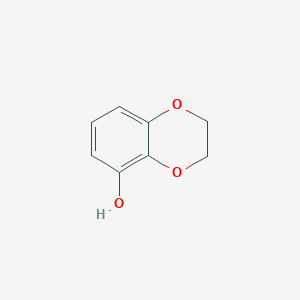

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
